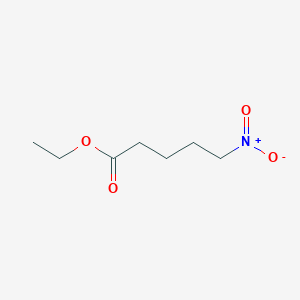

Ethyl 5-Nitropentanoate

Descripción

Ethyl 5-nitropentanoate (C₇H₁₁NO₄) is an aliphatic nitro ester characterized by a five-carbon chain with a nitro (-NO₂) group at the fifth position and an ethyl ester moiety at the terminal carboxyl group. It is synthesized via nucleophilic substitution, where ethyl 5-bromopentanoate reacts with sodium nitrite (NaNO₂) in anhydrous dimethylformamide (DMF) at room temperature . This method avoids harsh conditions, making it suitable for lab-scale production. The compound serves as a key intermediate in organic synthesis, particularly in the stereoselective construction of nitro fatty acids, such as (E)-5-nitrooctadec-5-enoic acid, which have implications in peroxisome proliferator-activated receptor (PPAR) modulation and anti-inflammatory applications .

Propiedades

Fórmula molecular |

C7H13NO4 |

|---|---|

Peso molecular |

175.18 g/mol |

Nombre IUPAC |

ethyl 5-nitropentanoate |

InChI |

InChI=1S/C7H13NO4/c1-2-12-7(9)5-3-4-6-8(10)11/h2-6H2,1H3 |

Clave InChI |

PASGBDZFZXDCMW-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CCCC[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 5-Nitro-pentanoato de etilo puede sintetizarse mediante la esterificación del ácido 5-nitropentanoico con etanol en presencia de un catalizador ácido fuerte como el ácido sulfúrico. La reacción suele implicar calentar la mezcla en condiciones de reflujo para impulsar la reacción hasta su finalización.

Métodos de producción industrial: En un entorno industrial, la producción de 5-Nitro-pentanoato de etilo puede implicar reactores de flujo continuo para garantizar una mezcla y velocidades de reacción eficientes. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza.

Análisis De Reacciones Químicas

2.1. Reduction of the Nitro Group

The nitro group (–NO₂) in ethyl 5-nitropentanoate undergoes reduction to form amine derivatives. This reaction typically occurs under catalytic hydrogenation or using reducing agents like lithium aluminum hydride (LiAlH₄). The electron-withdrawing nature of the nitro group activates adjacent carbons for nucleophilic attack, enabling transformations such as:

-

Reduction to amine : Conversion to ethyl 5-aminopentanoate via intermediate nitroso or hydroxylamine stages.

-

Selective reduction : Controlled conditions (e.g., pH, catalyst) can prevent over-reduction of other functional groups.

2.2. Nucleophilic Additions

This compound participates in aza-Henry reactions , where the nitro group reacts with amines or imines. For example, in the presence of substoichiometric bases (e.g., sodium methoxide) or acids (e.g., triflic acid), the nitroester can add to chiral imines, forming β-amino-α-nitroester derivatives. The reaction exhibits high facial diastereoselectivity at the C-N center, though epimerization at the α-position may occur under basic conditions .

2.3. Cycloaddition Reactions

Nitroalkenes or nitroalkanes in this compound derivatives can engage in Diels-Alder-type reactions . For instance, quantum chemical studies on related nitropropenoates suggest zwitterionic intermediates form during cycloadditions with dienes like furans. These reactions may proceed via non-classical mechanisms, differing from traditional exo-nitro adduct pathways .

2.4. Rearrangement Reactions

The compound may undergo 3-aza-Cope rearrangements , particularly under neutral conditions, to form substituted nitriles. This process is facilitated by the electron-withdrawing effect of the nitro group, stabilizing transition states during sigmatropic shifts .

3.1. Reaction Conditions

3.2. Analytical Characterization

NMR and chromatographic techniques are critical for verifying reaction outcomes:

-

¹H NMR : Shifts for ethoxy methylene (δ 4.16–4.31 ppm), methylene adjacent to nitro (δ 2.44–2.65 ppm), and terminal methyl groups (δ 0.92 ppm) help identify structural features .

-

TLC/Column Chromatography : Separation of reaction products (e.g., nitroso vs. nitro derivatives) is achieved using silica columns with benzene/petroleum ether or ether/petroleum ether eluents .

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Intermediate in Organic Synthesis

Ethyl 5-nitropentanoate is utilized as an intermediate in the synthesis of more complex organic molecules. Its nitro group can participate in various chemical reactions, such as reductions and substitutions, leading to the formation of diverse derivatives. This makes it a valuable starting material in organic synthesis, particularly for creating compounds with potential pharmaceutical applications.

2. Reaction Mechanisms

The compound's reactivity can be attributed to its functional groups. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, which is particularly relevant in medicinal chemistry where such interactions can lead to biological effects like enzyme inhibition or altered cellular processes.

Biological Research

1. Antimicrobial and Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial and anticancer activities. Research has shown that nitro compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Salmonella species, suggesting potential applications in developing antibacterial agents . Furthermore, the anticancer properties of nitro compounds are being explored due to their ability to induce apoptosis in cancer cells.

2. Drug Development

this compound's structure allows it to be investigated as a pharmacophore in drug development. Its potential to serve as a scaffold for designing new drugs targeting specific diseases is significant. The compound's interactions at the molecular level can be studied to optimize efficacy and reduce side effects.

Material Science

1. Organic Electronics

In material science, this compound may find applications in the development of organic electronic devices. Its unique electronic properties could enhance the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells, where efficient charge transport is crucial.

2. Sensor Development

The compound's ability to undergo specific chemical changes makes it suitable for developing colorimetric sensors. These sensors can detect environmental pollutants or biological markers by providing a measurable color change in response to target analytes.

Case Studies

Mecanismo De Acción

El mecanismo de acción del 5-Nitro-pentanoato de etilo implica su interacción con dianas moleculares específicas. Por ejemplo, durante la hidrólisis, el enlace éster se escinde por el ataque nucleofílico del agua o los iones hidróxido, lo que lleva a la formación de ácido 5-nitropentanoico y etanol. El grupo nitro puede sufrir reducción para formar una amina, que puede participar posteriormente en diversas vías bioquímicas.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares ethyl 5-nitropentanoate with structurally and functionally related nitro esters, focusing on synthesis, physicochemical properties, reactivity, and applications.

Table 1: Comparative Overview of this compound and Analogues

*N/R: Not reported in provided evidence.

Structural and Spectral Comparisons

- Ethyl vs. Mthis compound: The ethyl ester has a higher molecular weight (177.17 g/mol) compared to the methyl analogue (163.14 g/mol), influencing lipophilicity and solubility. In mthis compound, the ¹H NMR spectrum shows a triplet at δ 4.38 ppm for the methylene group adjacent to the nitro moiety and a singlet at δ 3.66 ppm for the methyl ester . This compound would exhibit a similar triplet for the nitro-adjacent methylene but a quartet (δ ~1.2–1.4 ppm) and triplet (δ ~4.1–4.3 ppm) for the ethyl group.

- Aliphatic vs. Aromatic Nitro Esters: Ethyl 4-nitrobenzoate (aromatic nitro compound) displays distinct ¹H NMR aromatic proton resonances (δ 8.2–8.5 ppm) due to electron-withdrawing effects of the nitro group . In contrast, aliphatic nitro esters like this compound lack aromatic signals, simplifying spectral interpretation.

Actividad Biológica

Ethyl 5-nitropentanoate is a nitro compound with potential biological activities that have been explored in various studies. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 172.18 g/mol

- IUPAC Name : this compound

The presence of the nitro group (-NO) is significant as it often contributes to the biological activity of organic compounds.

1. Antimicrobial Properties

Research indicates that nitro compounds, including this compound, exhibit antimicrobial activity. A study focusing on various nitroalkanes demonstrated that compounds with similar structures possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial cell membrane integrity and interference with metabolic processes .

2. Anti-inflammatory Effects

Nitro compounds are also known for their anti-inflammatory properties. This compound may exert these effects through inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. For instance, a related compound was shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a potential for reducing inflammation in various conditions .

3. Anticancer Activity

Emerging evidence suggests that this compound may have anticancer properties. In vitro studies have indicated that nitro compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase pathways. This mechanism has been observed in several cancer cell lines, where treatment with nitro compounds resulted in significant cell death .

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, this compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating moderate antibacterial activity. The compound's efficacy was compared to conventional antibiotics, revealing a unique profile that could complement existing treatments .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of this compound utilized lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a dose-dependent decrease in nitric oxide production and pro-inflammatory cytokine release at concentrations ranging from 10 to 100 µM, suggesting its potential as an anti-inflammatory agent .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-Nitropentanoate, and how can experimental conditions be optimized for yield and purity?

- Methodological Answer : this compound is typically synthesized via nitration of ethyl 5-bromopentanoate using sodium nitrite (NaNO₂) in anhydrous DMF under ambient conditions . Optimization involves controlling reaction time, stoichiometry, and solvent purity. Post-synthesis, extraction with diethyl ether and drying over Na₂SO₄ ensures purity. Yield improvements may require iterative adjustments to temperature or catalytic additives. Characterization via ¹H/¹³C NMR (e.g., δ 4.38 ppm for ester protons, δ 173.2 ppm for carbonyl carbons) and GC-MS validates structural integrity .

Q. How can researchers confirm the identity of this compound using spectroscopic techniques?

- Methodological Answer : Key spectral markers include:

- ¹H NMR : A triplet at δ 4.38 ppm (J = 6.9 Hz) for the ester-linked CH₂ group and a triplet at δ 2.35 ppm (J = 7.2 Hz) for the α-CH₂ to the nitro group .

- ¹³C NMR : Peaks at δ 173.2 ppm (ester carbonyl) and δ 75.2 ppm (nitro-bearing carbon).

- IR : Strong absorption bands at ~1540 cm⁻¹ (NO₂ asymmetric stretch) and ~1370 cm⁻¹ (symmetric stretch) confirm nitration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Nitro compounds are thermally unstable and may decompose explosively. Protocols include:

- Conducting reactions in fume hoods with blast shields.

- Avoiding direct skin contact (use nitrile gloves) and inhalation (wear respirators).

- Storing the compound in cool, dark conditions away from reducing agents. Emergency measures for inhalation involve immediate fresh air exposure and medical consultation .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The nitro group’s strong electron-withdrawing nature activates the β-carbon for nucleophilic attack. Researchers can study this via kinetic experiments:

- Compare reaction rates with non-nitro analogs (e.g., ethyl pentanoate) in SN2 reactions using nucleophiles like hydroxide or amines.

- Use DFT calculations to map electron density distribution and transition states.

- Monitor intermediates via stopped-flow NMR or LC-MS to validate mechanistic pathways .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., melting points) of this compound across studies?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Approaches include:

- Reproducibility checks : Synthesize the compound using peer-reviewed protocols (e.g., NaNO₂/DMF method ).

- DSC/TGA analysis : Determine melting points and decomposition profiles under controlled heating rates.

- Crystallography : Identify polymorphs via X-ray diffraction.

- Statistical analysis : Use t-tests or ANOVA to compare datasets, accounting for measurement uncertainties (e.g., ±0.5°C variability in DSC) .

Q. How can this compound be integrated into [4+2] or [3+2] spiroannulation reactions for complex heterocycle synthesis?

- Methodological Answer : The nitro group facilitates cycloaddition via dipole generation. Experimental design steps:

- Substrate screening : Test reactivity with dienes (e.g., 2-oxoindolin-3-ylidenes) under thermal or photolytic conditions.

- Stereoselectivity control : Adjust solvent polarity (e.g., DCM vs. THF) and catalysts (e.g., Lewis acids like BF₃·Et₂O).

- Mechanistic validation : Use isotopic labeling (¹⁵N or ¹³C) and in-situ IR to track bond formation .

Q. What ethical and methodological considerations arise when scaling this compound synthesis for collaborative studies?

- Methodological Answer :

- Data transparency : Share raw NMR/GC-MS files and crystallization data in supplementary materials to enable reproducibility .

- Safety compliance : Document risk assessments (e.g., explosive potential of nitro compounds) and provide training on handling protocols .

- Ethical sourcing : Use CAS-number-validated reagents and disclose suppliers to avoid batch variability .

Data Presentation and Analysis

Q. What statistical methods are appropriate for analyzing kinetic data from this compound reactions?

- Methodological Answer :

- Non-linear regression : Fit time-dependent concentration data to rate laws (e.g., pseudo-first-order kinetics).

- Error propagation : Calculate uncertainties in rate constants using standard deviations from triplicate runs.

- Comparative tests : Apply t-tests to evaluate significant differences between catalysts or conditions .

Q. How should researchers design experiments to investigate the environmental impact of this compound degradation byproducts?

- Methodological Answer :

- Degradation studies : Expose the compound to UV light or microbial cultures (e.g., Pseudomonas spp.) and monitor via LC-MS.

- Toxicity assays : Use Daphnia magna or algal growth inhibition tests to assess ecotoxicity.

- Lifecycle analysis : Quantify carbon footprints using GaBi or SimaPro software, incorporating solvent recovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.